![molecular formula C13H11ClF3N7O B10931283 N-{3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931283.png)
N-{3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like AlCl3.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The aromatic ring undergoes nitration followed by reduction to introduce an amine group.
Formation of Pyrazole and Triazolopyrimidine Rings: The amine group reacts with appropriate reagents to form the pyrazole and triazolopyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~2~-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N2-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors or inhibit key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ubrogepant: A compound with a similar trifluoromethyl group, used as a CGRP receptor antagonist.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
N~2~-{3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of a trifluoromethyl group, pyrazole ring, and triazolopyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C13H11ClF3N7O |
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Molecular Weight |
373.72 g/mol |
IUPAC Name |
N-[3-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H11ClF3N7O/c14-8-7-23(21-9(8)13(15,16)17)5-1-3-18-11(25)10-20-12-19-4-2-6-24(12)22-10/h2,4,6-7H,1,3,5H2,(H,18,25) |
InChI Key |
NYEBJMMHHCEYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NCCCN3C=C(C(=N3)C(F)(F)F)Cl)N=C1 |
Origin of Product |
United States |
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